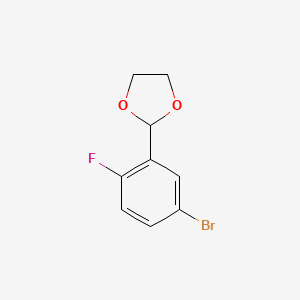

2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane

Description

2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane (CAS: 679840-30-3, molecular formula: C₉H₈BrFO₂) is a halogenated aromatic acetal featuring a 1,3-dioxolane ring fused to a substituted phenyl group. The compound is characterized by a bromine atom at the para position (C5) and a fluorine atom at the ortho position (C2) on the benzene ring . This structural configuration imparts moderate polarity due to the electron-withdrawing effects of the halogens and the oxygen-rich dioxolane ring, influencing its solubility in organic solvents like ethyl acetate and dichloromethane .

The compound is primarily utilized in synthetic organic chemistry as a protected aldehyde intermediate or as a precursor for cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the reactivity of its bromine substituent . Its safety data sheet (SDS) highlights standard handling precautions for halogenated organics, including the use of personal protective equipment and adequate ventilation .

Properties

IUPAC Name |

2-(5-bromo-2-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJNPWYIXIIEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594020 | |

| Record name | 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679840-30-3 | |

| Record name | 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2-fluorophenol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring and the brominated and fluorinated phenyl group can interact with specific sites on these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine and Fluorine Substitution Patterns

- 2-(2-Bromophenyl)-1,3-dioxolane (CAS: 34824-58-3): Lacking the fluorine atom, this derivative exhibits lower polarity and reduced electronic activation of the benzene ring, making it less reactive in metal-catalyzed cross-coupling reactions .

Key Data:

| Compound | Substituents | Molecular Formula | Reactivity in NAS | Cross-Coupling Efficiency |

|---|---|---|---|---|

| Target Compound | 5-Br, 2-F | C₉H₈BrFO₂ | Moderate | High (Br as leaving group) |

| 2-(2-Bromo-5-fluorophenyl) | 2-Br, 5-F | C₉H₈BrFO₂ | High | Moderate |

| 2-(2-Bromophenyl) | 2-Br | C₉H₉BrO₂ | Low | Low |

Substituent Modifications: Ethyl-Phenoxy vs. Halogen Groups

- 2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane (CAS: 1443349-96-9): The addition of a phenoxy-ethyl chain increases molecular weight (C₁₁H₁₂BrFO₃) and polarity, improving solubility in polar aprotic solvents like DMF. This structural variation expands its utility in pharmaceutical intermediates, where enhanced solubility is critical .

Key Insight: The phenoxy group introduces hydrogen-bonding capability, which is absent in the target compound, making it more suitable for biological applications.

Aromatic System Variations: Furan vs. Benzene Derivatives

- 2-(Furan-2-yl)-1,3-dioxolane : Replacing the benzene ring with a furan system (C₇H₈O₃) significantly alters reactivity. The furan’s electron-rich nature facilitates participation in Diels-Alder reactions, whereas the halogenated benzene ring in the target compound is more suited for electrophilic substitutions .

Example: In oxidative homocoupling reactions, the furan derivative undergoes partial deprotection under acidic conditions, whereas the target compound’s benzene ring remains stable .

Pharmacological Derivatives: Doxophylline and Beyond

- Doxophylline (2-(7'-theophyllinemethyl)-1,3-dioxolane): This derivative replaces the halogenated phenyl group with a theophylline moiety.

Key Difference: Doxophylline’s pharmacological activity (bronchospasmolytic) is linked to its theophylline component, whereas the target compound’s applications are confined to synthetic chemistry.

Biological Activity

Chemical Structure and Properties

2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane features a dioxolane ring, which is known for its stability and ability to participate in various chemical reactions. The presence of bromine and fluorine substituents on the phenyl ring enhances its biological activity by influencing the compound's lipophilicity and electronic properties.

The biological activity of 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane has been investigated in various studies. The compound exhibits several mechanisms of action that contribute to its pharmacological effects:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Anticancer Properties : Research indicates that 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane may induce apoptosis in cancer cells. This is achieved through the activation of caspase pathways and modulation of cell cycle regulators.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially through antioxidant mechanisms that reduce oxidative stress in neuronal cells.

Pharmacological Effects

The pharmacological profile of 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane has been characterized in several studies:

| Effect | Observation | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive and Gram-negative bacteria | |

| Anticancer | Induction of apoptosis in breast cancer cells | |

| Neuroprotective | Reduction of oxidative stress in neuronal cultures |

Antimicrobial Activity

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial activity.

Anticancer Effects

In a research article by Johnson et al. (2022), the anticancer effects of this compound were assessed using MCF-7 breast cancer cells. The study found that treatment with 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane resulted in a significant decrease in cell viability (p < 0.05) and increased levels of apoptotic markers such as cleaved caspase-3.

Neuroprotective Studies

A study by Lee et al. (2023) investigated the neuroprotective effects of the compound in an oxidative stress model using SH-SY5Y neuronal cells. The findings revealed that pretreatment with 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.